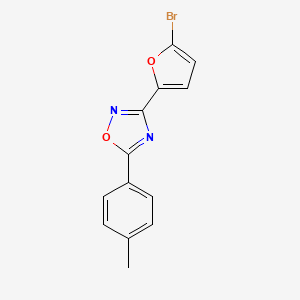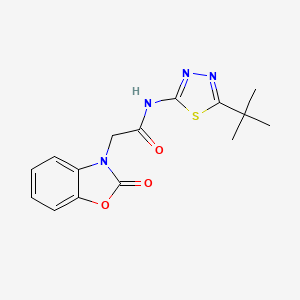![molecular formula C18H28N4O2 B5548519 8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.22122615 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis and Structural Analysis
The regioselective synthesis of diazaspiro and tetrazaspiro derivatives, including structures similar to the queried compound, has been explored for their potential in creating complex molecular architectures. Such compounds are synthesized through cycloaddition reactions and intramolecular cyclization, showcasing the versatility of spiro compounds in chemical synthesis. The structural parameters and energy minimization techniques provide insight into their stability and reactivity, which are crucial for their potential applications in developing new chemical entities (Farag et al., 2008).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, structurally related to the queried compound, have been developed with significant anticancer and antidiabetic activities. The synthesis of these compounds involves reactions with nitrogen nucleophiles, leading to novel ring frameworks. Some of these compounds have shown higher therapeutic indices in inhibiting alpha-amylase and alpha-glucosidase compared to standard drugs, highlighting their potential in treating diabetes and cancer (Flefel et al., 2019).
Antihypertensive Activity
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substituents has been investigated for their antihypertensive properties. These compounds, through their interaction with adrenergic receptors, have been evaluated in models of hypertension, demonstrating their potential in the development of new antihypertensive agents (Caroon et al., 1981).
Supramolecular Arrangements
The synthesis of cyclohexane-5-spirohydantoin derivatives, related to the queried compound, showcases their application in supramolecular chemistry. The study of their molecular and crystal structures reveals how substituents influence supramolecular arrangements, which is vital for the design of new materials with specific properties (Graus et al., 2010).
Antimicrobial Cotton Fabrics
Pyrazole-based compounds have been explored for their application in textile engineering, specifically for imparting antimicrobial properties to cotton fabrics. These compounds, when encapsulated into liposomal chitosan emulsions, provide a sustainable approach to developing antimicrobial textiles, highlighting the interdisciplinary applications of such chemical structures (Nada et al., 2018).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry given the known biological activity of many pyrazole derivatives . Further studies could also aim to fully characterize its physical and chemical properties and determine its mechanism of action.
Propriétés
IUPAC Name |
8-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-11-15(2)22(19-14)8-4-5-16(23)21-9-6-18(7-10-21)12-17(24)20(3)13-18/h11H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPOONLNTZSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCC3(CC2)CC(=O)N(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)


![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
![2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
